Clonazepam-13C2,15N

Description

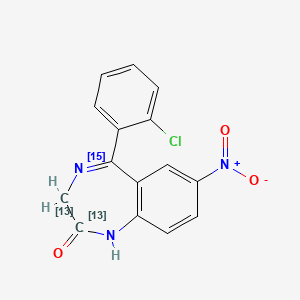

Structure

3D Structure

Properties

Molecular Formula |

C15H10ClN3O3 |

|---|---|

Molecular Weight |

318.69 g/mol |

IUPAC Name |

5-(2-chlorophenyl)-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one |

InChI |

InChI=1S/C15H10ClN3O3/c16-12-4-2-1-3-10(12)15-11-7-9(19(21)22)5-6-13(11)18-14(20)8-17-15/h1-7H,8H2,(H,18,20)/i8+1,14+1,17+1 |

InChI Key |

DGBIGWXXNGSACT-XOWCGMJMSA-N |

Isomeric SMILES |

[13CH2]1[13C](=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=[15N]1)C3=CC=CC=C3Cl |

Canonical SMILES |

C1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3Cl |

Origin of Product |

United States |

Synthetic Strategies and Isotopic Incorporation for Clonazepam 13c2,15n

Precursor Synthesis and Isotopic Enrichment Methodologies for 13C and 15N

The synthesis of Clonazepam-13C2,15N necessitates the strategic incorporation of stable isotopes, specifically Carbon-13 (¹³C) and Nitrogen-15 (B135050) (¹⁵N), into its molecular framework. The process begins with the careful selection and synthesis of isotopically enriched precursors. These precursors are fundamental building blocks that already contain the desired heavy atoms, which are then carried through the synthetic route to the final product.

For the introduction of ¹³C, precursors such as ¹³C-labeled formaldehyde (B43269) or other simple, commercially available ¹³C-enriched building blocks can be utilized. mdpi.com Similarly, ¹⁵N labeling often starts with enriched nitrogen sources like ¹⁵N-ammonia or ¹⁵N-nitrate, which are then incorporated into a key intermediate. The goal is to introduce these isotopes at specific, stable positions within the clonazepam structure to ensure they are not lost during metabolic processes or sample workup. chemie-brunschwig.ch

Enrichment methodologies are diverse and can involve either chemical synthesis or biological methods. mdpi.combeilstein-journals.org Chemical synthesis provides precise control over the labeling pattern. For instance, enzymatic reductive amination of an α-keto acid precursor can be employed to introduce a ¹⁵N-labeled amine group with high stereoselectivity. mdpi.com Biological methods, such as fermentation in media enriched with ¹³C-glucose and ¹⁵N-salts, are also used for producing labeled amino acids or other complex precursors, although this is more common for larger biomolecules. mdpi.comnih.gov The choice of methodology depends on the desired labeling pattern, cost-effectiveness, and the complexity of the target molecule. innovagen.com

A common precursor for the benzodiazepine (B76468) ring system is 2-amino-5-nitro-2'-chlorobenzophenone. pharmaffiliates.com To synthesize this compound, one could envision a synthetic route starting with ¹⁵N-labeled 4-nitroaniline (B120555) and a ¹³C-labeled benzoyl derivative. The synthesis of labeled benzodiazepines like diazepam has been documented, providing a basis for the synthesis of labeled clonazepam. google.com

Stereoselective and Regioselective Chemical Pathways for Isotopic Labeling of Clonazepam Core Structure

The synthesis of the clonazepam core structure, a 1,4-benzodiazepine, involves several key chemical transformations where stereoselectivity and regioselectivity are crucial. arkat-usa.org While clonazepam itself is not chiral, the principles of stereoselective synthesis are highly relevant in the broader context of benzodiazepine chemistry, as many derivatives possess chiral centers. nih.govmdpi.com

The construction of the seven-membered diazepine (B8756704) ring is a critical step. One common method involves the condensation of a substituted o-phenylenediamine (B120857) with a β-amino acid or its equivalent. arkat-usa.org For this compound, this would involve a labeled o-phenylenediamine derivative. The regioselectivity of this condensation is vital to ensure the correct arrangement of substituents on the benzodiazepine ring.

Another key step is the introduction of the nitro group at the 7-position. This is typically achieved through nitration of the benzodiazepine core. acs.org The conditions for this reaction must be carefully controlled to achieve the desired regioselectivity, targeting the 7-position specifically.

The incorporation of the labeled atoms must be planned to occur at positions that are chemically stable throughout the synthetic sequence and in the final molecule. For instance, placing ¹³C atoms within the benzodiazepine ring or the phenyl substituent and the ¹⁵N atom within the diazepine ring ensures their retention. The synthesis of related labeled benzodiazepines, such as midazolam, has demonstrated the feasibility of multi-step sequences to introduce isotopes at specific locations. researchgate.netresearchgate.net

Challenges and Innovations in the Synthesis of Stable Isotope-Labeled Benzodiazepines

The synthesis of stable isotope-labeled benzodiazepines like this compound presents several challenges. A primary difficulty is the cost and availability of the isotopically enriched starting materials. innovagen.com The synthetic routes must be designed to be as efficient as possible to maximize the incorporation of the expensive labeled atoms.

Another challenge lies in maintaining the isotopic label throughout a multi-step synthesis. Side reactions or exchanges can lead to a loss of isotopic enrichment. For example, deuterium (B1214612) labels can sometimes be labile and exchange with protons from the solvent or reagents, a problem that is generally avoided with the more stable ¹³C and ¹⁵N isotopes. google.com

Assessment of Isotopic Purity and Positional Specificity in Labeled Clonazepam

Ensuring the isotopic purity and confirming the precise location of the labels in this compound is critical for its use as an internal standard. almacgroup.com Several analytical techniques are employed for this purpose, with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy being the most powerful. ckisotopes.comkaust.edu.sa

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the labeled molecule, which confirms the incorporation of the heavy isotopes. nih.govalmacgroup.com By analyzing the isotopic distribution pattern, the degree of enrichment can be quantified. nih.govalmacgroup.com Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, and by analyzing the masses of the fragments, the position of the labels can often be deduced. researchgate.netresearchgate.net The cross-contribution of ion intensity between the labeled and unlabeled analyte is a critical parameter to evaluate to ensure accurate quantification. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for determining the exact position of the isotopic labels. nih.gov ¹³C-NMR will show signals only for the enriched carbon atoms, directly confirming their location. Similarly, ¹⁵N-NMR can pinpoint the position of the nitrogen label. Furthermore, the coupling patterns between the labeled atoms and adjacent nuclei in the ¹H-NMR spectrum can provide definitive structural confirmation.

The combination of these techniques allows for a comprehensive assessment of the final product, ensuring it meets the stringent requirements for use as a certified reference material. chemie-brunschwig.chsigmaaldrich.com

Below is an interactive data table summarizing the key analytical techniques and their roles in the characterization of this compound.

| Analytical Technique | Information Provided | Key Parameters |

| High-Resolution Mass Spectrometry (HRMS) | Confirms the incorporation and number of isotopic labels. | Accurate mass measurement, Isotopic distribution pattern. |

| Tandem Mass Spectrometry (MS/MS) | Helps determine the location of labels by analyzing fragment ions. | Fragmentation pattern, Mass of fragment ions. |

| ¹³C Nuclear Magnetic Resonance (¹³C-NMR) | Directly identifies the position of ¹³C labels. | Chemical shifts of labeled carbons. |

| ¹⁵N Nuclear Magnetic Resonance (¹⁵N-NMR) | Determines the location of the ¹⁵N label. | Chemical shift of the labeled nitrogen. |

| ¹H Nuclear Magnetic Resonance (¹H-NMR) | Provides information on the overall structure and can show coupling to labeled nuclei. | Chemical shifts, Coupling constants (e.g., ¹J(¹³C-¹H)). |

Advanced Analytical Methodologies for Clonazepam 13c2,15n

Mass Spectrometry-Based Techniques for Quantification and Structural Elucidation

Mass spectrometry (MS) stands as the cornerstone for the analysis of Clonazepam-13C2,15N, offering unparalleled sensitivity and specificity. Various MS-based techniques are utilized for both quantifying the compound and elucidating its structure, as well as the structure of its metabolites.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the quantitative analysis of clonazepam in biological samples, often employing this compound or other deuterated analogs as internal standards. nih.govnih.gov This method combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. unil.ch

In a typical LC-MS/MS workflow, the sample is first subjected to a separation process using a liquid chromatograph. This step is crucial for separating the analyte of interest from other matrix components that could interfere with the analysis. Following separation, the analyte is introduced into the mass spectrometer, where it is ionized, fragmented, and detected.

The use of tandem mass spectrometry (MS/MS) further enhances the specificity of the analysis. In this setup, a specific precursor ion of the analyte is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and improves the signal-to-noise ratio. nih.gov

Several studies have detailed the development and validation of LC-MS/MS methods for clonazepam quantification. For instance, a rapid and sensitive method was developed for quantifying clonazepam in human plasma with a limit of quantification (LOQ) of 0.5 ng/mL. nih.govresearchgate.net Another study describes a single method for the detection and quantitation of 13 benzodiazepines, including clonazepam, in various matrices like urine, serum, plasma, and meconium, utilizing deuterated analogs as internal standards. nih.gov

The choice of ionization source is also a critical parameter in LC-MS/MS method development. Electrospray ionization (ESI) is a commonly used technique for the analysis of benzodiazepines, as it is a soft ionization method that typically produces protonated molecular ions, which are ideal for MS/MS analysis. nih.govresearchgate.net

Table 1: Examples of LC-MS/MS Methods for Clonazepam Analysis

| Analyte | Internal Standard | Matrix | LOQ | Reference |

| Clonazepam | Diazepam | Human Plasma | 0.5 ng/mL | researchgate.net |

| 13 Benzodiazepines | Deuterated Analogs | Urine, Serum, Plasma, Meconium | Not Specified | nih.gov |

| Clonazepam | Not Specified | Human Plasma | 0.5 ng/mL | nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

Gas chromatography-mass spectrometry (GC-MS) is another robust technique for the analysis of clonazepam, often requiring a derivatization step to improve the volatility and thermal stability of the compound. nih.gov GC-MS offers excellent chromatographic separation and is highly specific, although sample preparation can be more extensive compared to LC-MS/MS. researchgate.netajrconline.org

In GC-MS analysis, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer for ionization and detection. Electron ionization (EI) is a common ionization technique in GC-MS, which can lead to extensive fragmentation, providing a characteristic mass spectrum that can be used for compound identification. waters.com However, for quantitative analysis, chemical ionization (CI) is often preferred as it is a softer ionization technique that produces a more abundant molecular ion. nih.govwaters.com

A GC-negative ion chemical ionization-MS (GC-NCI-MS) method has been described for the quantitative analysis of clonazepam in human plasma, with a limit of quantification of 0.25 ng/mL. nih.gov This method utilized a deuterated analog of clonazepam as the internal standard. nih.gov Another study demonstrated the use of GC-MS for the identification of clonazepam in forensic samples. researchgate.net

Table 2: Comparison of GC-MS and LC-MS/MS for Clonazepam Analysis

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Sample Preparation | Often requires derivatization | Generally simpler, may require protein precipitation or liquid-liquid extraction |

| Separation Principle | Based on volatility and column interaction | Based on partitioning between mobile and stationary phases |

| Ionization Techniques | Electron Ionization (EI), Chemical Ionization (CI) | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) |

| Specificity | High | Very High (with MS/MS) |

| Sensitivity | Good to Excellent | Excellent |

This table provides a general comparison and specific performance can vary based on the method.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is invaluable for determining the elemental composition of an analyte and for identifying unknown metabolites. nih.gov In the context of this compound, HRMS can be used for precise isotope ratio analysis, confirming the isotopic enrichment and purity of the labeled standard. iaea.org

The coupling of liquid chromatography with HRMS (LC-HRMS) is a powerful tool for metabolite identification. nih.gov By comparing the mass spectra of the parent drug and its metabolites, researchers can elucidate metabolic pathways. The high mass accuracy of HRMS allows for the confident assignment of elemental formulas to observed ions.

Isotope ratio mass spectrometry (IRMS) is a specialized technique for determining the precise ratio of isotopes in a sample. measurlabs.com While often used for bulk sample analysis, it can be coupled with chromatographic techniques for compound-specific isotope analysis (CSIA). nih.govmpg.de This can be particularly useful in metabolism studies to trace the fate of the labeled atoms from this compound into its various metabolites.

The choice of ionization technique significantly influences the fragmentation pattern of clonazepam and its labeled analogs. waters.com In positive-ion mode, protonated molecular ions [M+H]+ are typically observed. researchgate.netresearchgate.net The fragmentation of these ions has been studied to understand the underlying mechanisms. researchgate.netresearchgate.net For 7-nitro benzodiazepines like clonazepam, a common fragmentation pathway involves the loss of the nitro group. researchgate.net

In-source collision-induced dissociation (CID) can be used to generate fragment ions within the ion source of the mass spectrometer. researchgate.net The study of these fragmentation patterns is crucial for developing selective and sensitive MRM methods in LC-MS/MS. The fragmentation of labeled analogs like this compound will show characteristic mass shifts in the fragment ions containing the labeled atoms, which can be used to confirm the fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS) for Isotope Ratio Analysis and Metabolite Identification

Role of this compound as an Internal Standard in Quantitative Analysis

The primary application of this compound is as an internal standard in quantitative analysis. nih.govnih.gov An ideal internal standard should have chemical and physical properties very similar to the analyte of interest. chiron.no Stable isotope-labeled internal standards (SIL-IS) are considered the "gold standard" because they co-elute with the unlabeled analyte and experience similar ionization efficiency and matrix effects. chiron.no

By adding a known amount of this compound to the sample prior to any processing steps, any loss of the analyte during sample preparation and analysis can be corrected for by monitoring the ratio of the analyte to the internal standard. This leads to highly accurate and precise quantification.

Stable Isotope Dilution Mass Spectrometry (SIDMS) is a definitive analytical technique for highly accurate and precise quantification. ontosight.aiepa.govepa.gov The fundamental principle of SIDMS involves adding a known amount of an isotopically enriched standard (the "spike"), such as this compound, to a sample containing the native analyte. ontosight.aiepa.gov

After the spike is thoroughly mixed and equilibrated with the sample, the mixture is analyzed by mass spectrometry. ontosight.aiepa.gov The mass spectrometer measures the ratio of the ion intensity of the native analyte to that of the isotopically labeled standard. Since the amount of the added spike is known, the concentration of the native analyte in the original sample can be calculated with high accuracy. ontosight.aiepa.gov

A key advantage of SIDMS is that the accuracy of the measurement is primarily dependent on the accuracy of the measured isotope ratio and the known amount of the spike, and is less affected by variations in sample recovery or instrumental response. epa.govnih.gov This makes SIDMS a powerful tool for developing reference methods and for accurately quantifying analytes in complex matrices. ontosight.ainih.gov

Calibration Strategies and Analytical Performance Enhancement in Isotope-Labeled Methods

The use of stable isotope-labeled internal standards (SIL-IS), like this compound, is a critical strategy in mass spectrometry to ensure accurate quantification. researchgate.net In isotope dilution mass spectrometry, the SIL-IS is added to the sample at a known concentration. The ratio of the signal from the unlabeled analyte to the labeled internal standard is then used to determine the analyte's concentration. This approach effectively compensates for variations in sample preparation, injection volume, and instrument response.

Calibration curves are typically generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. innovareacademics.in For this compound, calibration standards would be prepared by spiking known amounts of unlabeled clonazepam into a blank matrix (e.g., plasma, urine) containing a fixed concentration of this compound. brjac.com.brlcms.cz The linearity of the calibration curve is a key performance characteristic, with correlation coefficients (r²) of 0.99 or greater being desirable. innovareacademics.in For instance, a study on clonazepam analysis demonstrated linearity in the range of 5-200 µg/L. nih.gov Another method for benzodiazepines showed a linear range of 0.01-5 µg/mL. researchgate.net

The analytical performance is significantly enhanced by the use of a stable isotope-labeled internal standard. The co-elution of the analyte and its labeled counterpart ensures that they experience similar ionization conditions in the mass spectrometer's source, which is crucial for mitigating matrix effects. longdom.org

Mitigation of Matrix Effects and Ion Suppression/Enhancement using Labeled Standards

Matrix effects, which include ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis of complex biological samples. longdom.org These effects arise from co-eluting endogenous components of the matrix that can alter the ionization efficiency of the analyte, leading to inaccurate quantification. longdom.org

The most effective strategy to compensate for matrix effects is the use of a stable isotope-labeled internal standard that co-elutes with the analyte. researchgate.netlongdom.orgtandfonline.com this compound, being structurally identical to clonazepam with the exception of the heavier isotopes, will have nearly identical chromatographic retention times and ionization efficiencies. researchgate.net Therefore, any ion suppression or enhancement experienced by the unlabeled clonazepam will be mirrored by this compound. littlemsandsailing.com By using the ratio of the analyte to the internal standard, these effects are effectively normalized, leading to more accurate and reliable quantification. longdom.org

While SIL-IS are highly effective, it's important to note that in some complex tissue matrices, even this approach may not completely eliminate variability. tandfonline.com In a study involving the analysis of antidepressants in liver tissue, 7-aminoclonazepam (B1198261) was initially used as an internal standard and showed minimal matrix effects during validation; however, it was later replaced due to unexpected matrix effects observed during the analysis of actual study samples. tandfonline.com This highlights the complexity of matrix effects in different biological tissues. Research has shown that even with a stable-isotope labeled internal standard, matrix effects can still be observed in complex matrices like marine tissues. tandfonline.com

Table 1: Impact of Internal Standard on Matrix Effects

| Parameter | Without Labeled IS | With Labeled IS (this compound) |

|---|---|---|

| Ion Suppression/Enhancement | Significant and variable | Largely compensated |

| Accuracy of Quantification | Potentially compromised | High |

| Precision (RSD%) | Higher | Lower |

| Reliability of Results | Lower | Higher |

Sample Preparation Techniques for Labeled Clonazepam Analysis in Research Matrices

Effective sample preparation is crucial for removing potential interferences and concentrating the analyte of interest before instrumental analysis. longdom.org The choice of technique depends on the complexity of the research matrix (e.g., blood, urine, hair).

Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from complex matrices. phenomenex.com For the analysis of clonazepam and its labeled counterpart, various SPE protocols have been developed. A common approach involves using a C18 or a mixed-mode cation exchange (MCX) sorbent. nih.gov

A typical SPE protocol for clonazepam in a biological matrix like plasma or urine would involve the following steps:

Sample Pre-treatment: The sample is often diluted and the pH is adjusted. For example, a sample might be buffered to a specific pH to ensure the analyte is in the correct form to bind to the sorbent. nih.gov

Column Conditioning: The SPE cartridge is conditioned with a solvent like methanol (B129727) followed by water or a buffer to activate the sorbent. phenomenex.com

Sample Loading: The pre-treated sample is passed through the cartridge, where clonazepam and this compound are retained on the sorbent. nih.gov

Washing: The cartridge is washed with a series of solvents to remove interfering compounds. nyc.govnyc.gov For instance, a wash with a mild organic solvent or a buffer can remove hydrophilic impurities. nyc.gov

Elution: The analytes are eluted from the sorbent using a strong organic solvent, such as methanol or a mixture of ethyl acetate (B1210297) and ammonium (B1175870) hydroxide. nyc.govnyc.gov

Dry-down and Reconstitution: The eluate is evaporated to dryness and then reconstituted in a small volume of the mobile phase for injection into the LC-MS/MS system. nyc.gov

One study detailed a simplified mixed-mode SPE procedure using an Oasis MCX µElution Plate, which allowed for in-well sample pretreatment and direct loading, thereby reducing manual steps and potential errors. Another method for clonazepam in plasma used C18 SPE columns, with elution using methanol. nih.gov

Dispersive liquid-liquid microextraction (DLLME) is a miniaturized sample preparation technique that is fast, simple, and requires low volumes of organic solvents. brieflands.comresearchgate.net In DLLME, a mixture of an extraction solvent (e.g., chloroform) and a disperser solvent (e.g., methanol) is rapidly injected into the aqueous sample containing the analyte. brieflands.com This creates a cloudy solution where fine droplets of the extraction solvent are dispersed, providing a large surface area for rapid extraction. The mixture is then centrifuged to separate the phases, and a small volume of the sedimented extraction solvent containing the concentrated analyte is collected for analysis. brieflands.com

For clonazepam analysis, DLLME has been successfully applied to water samples and pharmaceutical preparations. brieflands.com Key parameters that are optimized in DLLME include the type and volume of the extraction and disperser solvents, extraction time, and the pH of the sample. researchgate.netbrieflands.com

Traditional liquid-liquid extraction (LLE) is another common approach. brjac.com.br In LLE, the sample is mixed with an immiscible organic solvent in which the analyte has a high affinity. After mixing and phase separation, the organic layer containing the analyte is collected. Ethyl acetate has been shown to be an effective extraction solvent for clonazepam, providing good recovery and precision. brjac.com.br

Derivatization is a chemical modification of the analyte to improve its analytical properties, such as volatility for gas chromatography (GC) or ionization efficiency for mass spectrometry. researchgate.net For the analysis of clonazepam, especially by GC-MS, derivatization is often necessary to improve chromatographic resolution and detection sensitivity. researchgate.net

Common derivatization reagents for benzodiazepines include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). researchgate.netmdpi.com The resulting trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives are more volatile and thermally stable, making them suitable for GC analysis. researchgate.net MTBSTFA is often preferred as it can lead to derivatives with greater sensitivity and more stable products. researchgate.net The derivatization reaction conditions, such as temperature and time, need to be optimized to ensure complete reaction. researchgate.net For example, optimal conditions for silylation of clonazepam with MTBSTFA were found to be 90°C for 40 minutes. researchgate.net

For LC-MS/MS analysis of this compound, derivatization is generally not required as the technique can directly analyze the polar, non-volatile compound.

Dispersive Liquid-Liquid Micro-Extraction (DLLME) and Other Liquid-Liquid Extraction (LLE) Approaches

Method Validation Parameters for Labeled Clonazepam Assays

Validation of an analytical method is essential to ensure its reliability for its intended purpose. For assays using this compound, validation is performed according to international guidelines, such as those from the International Council for Harmonisation (ICH). innovareacademics.inmedipol.edu.tr Key validation parameters include:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. globalresearchonline.net This is assessed by analyzing blank matrix samples to check for interferences at the retention time of clonazepam and its labeled internal standard. globalresearchonline.net

Linearity and Range: The linearity of the method is determined by analyzing calibration standards at several concentration levels. innovareacademics.in A linear relationship between the peak area ratio and concentration should be established, with a correlation coefficient (r²) typically ≥ 0.99. innovareacademics.in The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with acceptable precision, accuracy, and linearity. globalresearchonline.net

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value and is often assessed through recovery studies at different concentrations. globalresearchonline.netresearchgate.net Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at both intra-day and inter-day levels. brjac.com.br Acceptance criteria for accuracy and precision are typically within ±15% (or ±20% for the lower limit of quantification). brjac.com.br

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. brieflands.com

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net Parameters that may be varied include mobile phase composition, flow rate, and column temperature. researchgate.net

Matrix Effect: This is evaluated to ensure that the matrix does not interfere with the quantification of the analyte. It is typically assessed by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution.

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term and long-term storage) is evaluated.

Table 2: Typical Method Validation Parameters and Acceptance Criteria

| Parameter | Typical Acceptance Criteria |

|---|---|

| Linearity (r²) | ≥ 0.99 |

| Accuracy | 85-115% (±20% at LLOQ) |

| Precision (RSD%) | ≤ 15% (≤ 20% at LLOQ) |

| Robustness | RSD% of results should be within acceptable limits |

| Matrix Effect | Internal standard-normalized factor should be consistent across different lots of matrix |

| Stability | Recovery within ±15% of nominal concentration |

Metabolic Pathway Elucidation and Biotransformation Research Using Clonazepam 13c2,15n

Tracing Clonazepam Biotransformation Pathways through Isotopic Labeling

The primary advantage of using Clonazepam-13C2,15N lies in its utility as a tracer in metabolic studies. When administered, the labeled clonazepam follows the same metabolic routes as the unlabeled drug. However, the distinct mass of the labeled molecule and its subsequent metabolites allows for their clear identification against the complex background of a biological matrix. This technique is crucial for accurately delineating the biotransformation pathways of clonazepam.

Clonazepam undergoes extensive metabolism in the liver before excretion. drugbank.comwikipedia.org The principal metabolic pathway involves the reduction of the 7-nitro group to form 7-aminoclonazepam (B1198261). drugbank.comwikipedia.org This is followed by acetylation to yield 7-acetamidoclonazepam. drugbank.comwikipedia.org Another, albeit minor, pathway is the hydroxylation at the C-3 position. drugbank.com The use of this compound enables researchers to follow the progression of the parent compound through these primary metabolic steps, providing a dynamic view of the biotransformation process.

Identification and Characterization of Labeled Metabolites

The distinct isotopic signature of this compound simplifies the identification and structural characterization of its metabolites. Mass spectrometry techniques can be programmed to specifically detect the mass shift introduced by the ¹³C and ¹⁵N isotopes, making it possible to isolate and identify even minor metabolic products that might otherwise be missed.

7-Amino-Clonazepam-13C2,15N Metabolic Formation

The formation of 7-Amino-Clonazepam-13C2,15N is a key step in the metabolism of the labeled parent drug. pharmaffiliates.com This metabolite is the labeled equivalent of 7-aminoclonazepam, the major metabolite of clonazepam. drugbank.compharmaffiliates.compainphysicianjournal.com The reduction of the nitro group is a critical detoxification step, and the ability to trace the labeled metabolite provides insight into the rate and extent of this primary metabolic conversion.

Enzymatic Systems Involved in Clonazepam Biotransformation (e.g., Cytochrome P450, N-Acetyltransferase)

The metabolism of clonazepam is mediated by specific enzyme systems. The initial nitroreduction to 7-aminoclonazepam is primarily catalyzed by cytochrome P450 (CYP) enzymes, with CYP3A4 being a major contributor. drugbank.comnih.govresearchgate.netpharmgkb.org The subsequent acetylation of 7-aminoclonazepam is carried out by N-acetyltransferase 2 (NAT2). drugbank.comnih.govpharmgkb.orgnih.gov

The activity of these enzymes can vary significantly among individuals due to genetic factors, leading to inter-individual differences in clonazepam metabolism. nih.govnih.gov For instance, individuals can be classified as "slow" or "rapid" acetylators based on their NAT2 genotype, which affects the rate at which they metabolize 7-aminoclonazepam. nih.gov Studies utilizing this compound can help to phenotype individuals and understand how these genetic variations impact the drug's metabolic profile.

In Vitro Metabolic Stability Studies Utilizing Labeled Clonazepam in Microsomal and Cellular Systems

In vitro metabolic stability assays are essential in early drug development to predict the in vivo clearance of a compound. wuxiapptec.com These studies typically use liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes. wuxiapptec.com By incubating this compound with these systems, researchers can determine its rate of metabolism and identify the major metabolites formed. wuxiapptec.com

The use of the labeled compound in these assays offers enhanced sensitivity and specificity, allowing for a more accurate determination of metabolic stability and the intrinsic clearance of the drug. wuxiapptec.com This information is critical for predicting how the drug will behave in the human body and for designing appropriate clinical studies.

Comparative Metabolic Profiling in Non-Clinical Biological Systems

Before a drug is tested in humans, its metabolic fate is typically studied in various non-clinical species (e.g., rats, dogs, monkeys). Comparative metabolic profiling helps to identify any species-specific differences in metabolism, which is crucial for selecting the most appropriate animal model for toxicological studies.

Using this compound in these comparative studies allows for a direct and accurate comparison of metabolic profiles across different species. This can reveal important differences in the enzymes involved or the primary metabolic pathways, which can have significant implications for the translation of non-clinical safety data to humans. For instance, a study on the designer benzodiazepine (B76468) clonazolam, which also has a nitro group, highlighted differences in metabolite detection between postmortem and driving under the influence cases, suggesting potential for postmortem biotransformation by microorganisms. nih.gov While not directly on this compound, it underscores the importance of understanding metabolic and degradative pathways in different biological contexts.

Pharmacokinetic Modeling Research with Clonazepam 13c2,15n

Application of Labeled Clonazepam in Physiologically-Based Pharmacokinetic (PBPK) Modeling

Physiologically-based pharmacokinetic (PBPK) modeling is a powerful tool that simulates the fate of a drug in the body based on physiological and biochemical parameters. The integration of stable isotope-labeled clonazepam into PBPK models provides a higher level of detail and accuracy.

Mechanistic Integration of Drug Disposition Parameters and Pathways

The use of Clonazepam-13C2,15N allows for the precise differentiation between the administered (labeled) drug and its unlabeled counterparts already present in the body or administered via a different route. This is crucial for detailed absorption, distribution, metabolism, and excretion (ADME) studies. nih.gov PBPK models can be enhanced by incorporating quantitative data on the absolute abundance of enzymes and transporters responsible for clonazepam's disposition. acs.org

Clonazepam is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, particularly CYP3A4. wikipedia.org PBPK models for clonazepam can mechanistically represent these metabolic pathways. By using labeled clonazepam, researchers can trace the metabolic fate of the drug with high specificity, improving the accuracy of clearance predictions. acs.org These models can simulate drug-drug interactions by incorporating the effects of inhibitors or inducers of these enzymes. nih.gov

Table 1: Key Parameters in PBPK Models for Clonazepam

| Parameter | Description | Relevance in Labeled Studies |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Labeled tracers help in accurately determining the distribution into various tissues. |

| Clearance (CL) | The rate at which a drug is removed from the body. | Isotope labeling allows for precise measurement of metabolic and excretory clearance pathways. nih.gov |

| Absorption Rate Constant (ka) | The rate at which a drug enters the systemic circulation. | Can be accurately determined for specific formulations using labeled compounds. |

| Bioavailability (F) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Labeled intravenous microdoses can be used to determine absolute bioavailability without extensive safety testing. nih.gov |

This table summarizes key pharmacokinetic parameters that can be more accurately determined using stable isotope-labeled clonazepam in PBPK models.

Simulation and Prediction of Labeled Compound Distribution and Elimination Kinetics

PBPK models, once developed and validated with data from studies using this compound, can simulate the drug's distribution and elimination kinetics under various physiological and pathological conditions. These simulations can predict plasma concentration-time profiles and tissue-specific concentrations of the labeled compound. plos.org

For instance, a study on clonazepam developed a two-compartment distribution model that characterized its plasma kinetics. nih.govresearchgate.net Such models can be used to simulate different dosing regimens and predict outcomes in populations where extensive sampling is difficult, such as in pediatric patients. universiteitleiden.nl The use of labeled tracers in these simulations provides a clear signal that is distinguishable from any endogenous or previously administered unlabeled drug, leading to more reliable predictions. nih.gov

Contribution of Isotope-Labeled Analogs to Population Pharmacokinetic (PopPK) Model Development

Population pharmacokinetic (PopPK) modeling analyzes data from a larger, more diverse patient population to understand the sources of variability in drug response. The use of stable isotope-labeled analogs like this compound is invaluable in this context.

Assessment of Pharmacokinetic Variability and Parameter Estimation using Labeled Tracers

A significant challenge in PopPK modeling is to identify and quantify the sources of pharmacokinetic variability among individuals. Factors such as age, genetics (e.g., CYP enzyme polymorphisms), and co-medications can influence how a person processes a drug. nih.gov

The use of labeled tracers allows for the precise estimation of key pharmacokinetic parameters within individuals and across the population. A study on clonazepam in healthy volunteers revealed great interindividual variation in the relationship between plasma concentration and its effects. nih.gov By using a labeled tracer, the influence of intrinsic and extrinsic factors on these parameters can be dissected with greater accuracy. This is because the tracer provides a clean pharmacokinetic profile, unaffected by previous doses of the same drug.

Development of Predictive Models for Labeled Compound Kinetics in Diverse Research Populations

PopPK models developed using data from studies with this compound can be used to create predictive models for its kinetics in various research populations. For example, a PopPK model for clonazepam was developed to describe the relationship between plasma and saliva concentrations, which is particularly useful for noninvasive monitoring in vulnerable populations. nih.govresearchgate.netresearchgate.net

These models can be used to simulate expected drug concentrations and their variability in different patient groups, aiding in the design of future clinical trials and the development of individualized dosing strategies. The ability to accurately predict the kinetics of the labeled compound is a significant step towards personalized medicine. nih.gov

Table 2: Applications of Labeled Clonazepam in PopPK Modeling

| Application | Description | Benefit of Using Labeled Tracer |

| Identifying Covariates | Determining patient-specific factors (e.g., age, weight, renal function) that influence pharmacokinetics. | Reduces confounding from previous drug exposure, allowing for clearer identification of covariate effects. |

| Estimating Inter-individual Variability | Quantifying the degree of difference in pharmacokinetic parameters between individuals. | Provides a more precise measure of variability by using a "clean" pharmacokinetic signal. |

| Informing Dosing Regimens | Developing evidence-based dosing guidelines for specific populations. | Simulations based on labeled tracer data can help optimize dosing to maximize efficacy and minimize toxicity. |

| Non-invasive Monitoring | Developing models that correlate drug concentrations in accessible matrices (e.g., saliva) with plasma concentrations. | Labeled tracers are essential for validating these correlations with high accuracy. nih.govresearchgate.net |

This table highlights the key contributions of using this compound in the development and application of PopPK models.

Theoretical Frameworks for Integrating Stable Isotope Data into Pharmacokinetic Models

The integration of stable isotope data into pharmacokinetic models relies on specific theoretical frameworks. These frameworks account for the unique properties of labeled compounds and enable their effective use in modeling.

One fundamental principle is that stable isotope-labeled drugs, like this compound, are assumed to be pharmacokinetically equivalent to their unlabeled counterparts, provided there is no significant kinetic isotope effect. nih.gov This means that the body does not differentiate between the labeled and unlabeled forms of the drug in terms of absorption, distribution, and elimination. nih.gov

Bayesian statistical methods provide a powerful framework for integrating data from stable isotope studies into pharmacokinetic models. sfu.caarxiv.org These methods can incorporate prior information about the drug's pharmacokinetics and can formally account for various sources of uncertainty, including measurement error and inter-individual variability. sfu.ca Bayesian models can estimate the posterior probability distributions of source contributions, providing a more complete picture of the drug's disposition. sfu.ca

The use of multi-labeling approaches, where a drug is labeled at different positions, can provide even more detailed information about its metabolic pathways. mdpi.comresearchgate.net By tracking the fate of different parts of the molecule, researchers can build more comprehensive and mechanistically accurate pharmacokinetic models.

Forensic and Research Toxicology Applications of Clonazepam 13c2,15n

Development and Validation of Analytical Methods for Forensic Quantification of Clonazepam and Metabolites

The use of stable isotope-labeled internal standards, such as Clonazepam-13C2,15N, is fundamental to the development of robust and reliable analytical methods for the forensic quantification of clonazepam and its primary metabolite, 7-aminoclonazepam (B1198261). These labeled standards are chemically identical to the analyte of interest but have a different mass, allowing them to be distinguished by mass spectrometry (MS). chiron.no This property is crucial for correcting variations that can occur during sample preparation and analysis, including extraction efficiency and instrument response. chiron.noresearchgate.net

Methods combining liquid chromatography with tandem mass spectrometry (LC-MS/MS) are considered the gold standard for therapeutic drug monitoring and forensic analysis due to their high sensitivity and selectivity. iu.edubrjac.com.br In the validation of these methods, stable isotope-labeled standards are indispensable for establishing key parameters such as linearity, precision, and accuracy. brjac.com.broup.com For instance, in the development of a UPLC-MS/MS method for benzodiazepine (B76468) analysis in urine, while stable isotope labeled internal standards were used for most compounds, a surrogate was used for clonazepam in one case because the deuterated version (clonazepam-d4) interfered with the quantification of another drug, lorazepam. lcms.czwaters.com This highlights the importance of selecting the appropriate labeled standard, like this compound, which incorporates heavier isotopes (¹³C and ¹⁵N) to avoid such isobaric interferences.

Quantification in Various Biological Matrices for Methodological Research

The detection and quantification of clonazepam and its metabolites are performed in a variety of biological matrices, each presenting unique analytical challenges. This compound is instrumental in developing methods for these diverse samples, including blood, serum, urine, and hair. brjac.com.brnih.gov

Urine and Serum/Plasma: Urine is a common matrix for drug screening, and LC-MS/MS methods have been developed for the sensitive detection of clonazepam and 7-aminoclonazepam. nih.gov Research has shown that after a single administration, these compounds can be detected in urine for more than six days. nih.gov In serum, a validated LC-MS/MS method demonstrated excellent precision, with relative standard deviations for intra- and inter-day precision being lower than 4.3% for clonazepam. brjac.com.br The use of a stable isotope-labeled internal standard in this method ensured high recovery rates, ranging from 95% to 109%. brjac.com.br

Hair: Hair analysis offers a longer detection window, providing valuable information in forensic cases like drug-facilitated crimes. nih.govusdtl.com Validated methods using gas chromatography-mass spectrometry (GC-MS) and LC-MS/MS have been established for the simultaneous quantification of clonazepam and 7-aminoclonazepam in hair. oup.comnih.govusdtl.com Studies have consistently found that the metabolite, 7-aminoclonazepam, is present in much higher concentrations in hair than the parent drug. oup.comusdtl.com In one study of patients treated with clonazepam, 7-aminoclonazepam was found in measurable quantities in 9 out of 10 samples, while clonazepam itself was not detected in four of those cases. oup.comusdtl.com Even after a single dose, 7-aminoclonazepam was detectable in hair samples collected weeks later, underscoring the importance of its measurement in forensic investigations. nih.govusdtl.com

Below is a table summarizing findings from methodological research on clonazepam quantification in different biological matrices.

| Biological Matrix | Analytical Method | Key Findings | Reference |

| Urine | LC-MS/MS | Detectable for over 6 days after a single dose. | nih.gov |

| Hair | LC-MS/MS | 7-Aminoclonazepam detected at 22 pg/mg after a single dose; parent clonazepam was not detectable. | nih.gov |

| Hair | GC-MS | 7-Aminoclonazepam concentrations (1.37-1267 pg/mg) were significantly higher than clonazepam (10.7-180 pg/mg) in patients. | oup.comusdtl.com |

| Serum | LC-MS/MS | Method validation showed intra- and inter-day precision RSD < 4.3% and recovery of 95-109% using a stable isotope standard. | brjac.com.br |

Assessment of Matrix Effects and Interferences in Complex Forensic Samples using Labeled Standards

Biological samples are complex mixtures containing numerous endogenous substances that can interfere with the analysis, a phenomenon known as the matrix effect. eurekaselect.comtandfonline.com This effect can either suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate quantification. chiron.noresearchgate.neteurekaselect.com

Stable isotope-labeled internal standards like this compound are the most effective tools for mitigating matrix effects. chiron.noresearchgate.neteurekaselect.comtandfonline.com Because the labeled standard co-elutes with the unlabeled analyte and has nearly identical physicochemical properties, it experiences the same ionization suppression or enhancement. chiron.no By calculating the ratio of the analyte's response to the internal standard's response, the variability caused by matrix effects is effectively normalized, significantly improving the accuracy and precision of the results. researchgate.net

Research has demonstrated the importance of this correction. In one study analyzing benzodiazepines in urine, ion suppression was observed for most compounds, but when corrected with internal standards, the vast majority of corrected matrix effects were less than 20%, indicating consistent performance across different urine lots. waters.com The complexity of tissue matrices can present even greater challenges, where standard sample clean-up procedures may not be sufficient to eliminate interferences. tandfonline.com In such cases, the use of a stable-isotope labeled internal standard is crucial for achieving reliable quantification. tandfonline.com

Methodological Advancements in Toxicological Screening with Labeled Standards

The landscape of toxicological screening has been significantly advanced by the integration of high-resolution mass spectrometry (HRMS) and the systematic use of stable isotope-labeled standards. nih.govresearchgate.netresearchgate.netacs.org These advancements allow for broader screening panels and more confident identification of substances in complex samples.

The use of labeled standards such as this compound improves the specificity of HRMS screening. nih.govresearchgate.net By enabling relative retention time matching, these standards help to reduce the rate of false-positive identifications. nih.govresearchgate.netresearchgate.net Stable isotope labeling techniques are also pivotal in understanding drug metabolism, aiding in the detection and elucidation of metabolic pathways. eurekaselect.comresearchgate.netnih.gov The ability to create labeled internal standards for metabolites has greatly improved quantitative drug metabolomics studies. eurekaselect.comresearchgate.net

The table below details the impact of labeled standards on toxicological screening methods.

| Methodological Advancement | Role of Labeled Standard (e.g., this compound) | Outcome | Reference |

| High-Resolution Mass Spectrometry (HRMS) Screening | Improves specificity through relative retention time matching. | Reduced rate of false-positive results. | nih.govresearchgate.netresearchgate.net |

| Drug Metabolite Detection | Serves as an internal standard for in vitro metabolite quantification. | Alleviates issues like ion suppression and chromatographic co-elutions, enabling comparative metabolomics. | eurekaselect.comresearchgate.net |

| Paper Spray High-Resolution Tandem Mass Spectrometry (PS-MS/MS) | Improves quantitative performance for rapid screening. | Enables semi-quantitative screening of over 130 drugs in a single 2.5-minute analysis. | iu.edu |

Research on Post-Mortem Redistribution Phenomena using Stable Isotope Tracers

Post-mortem redistribution (PMR) is a significant challenge in forensic toxicology, where drug concentrations in blood and tissues can change after death. fiu.edunih.govmdpi.com This phenomenon can complicate the interpretation of toxicological results and the determination of the cause of death. fiu.edumdpi.com PMR is particularly relevant for lipophilic, basic drugs with a large volume of distribution, properties that apply to many benzodiazepines. mdpi.com

Research on nitrobenzodiazepines, including clonazepam, has shown that concentrations can vary depending on the sample collection site and the time between death and autopsy. nih.gov Studies have compared drug levels in central (heart) and peripheral (femoral) blood, as well as in tissues like the liver, to understand the extent of redistribution. nih.govmdpi.com For nitrobenzodiazepines, it has been observed that while the parent drug concentrations may change, the concentrations of their 7-amino metabolites tend to be more stable. nih.gov

Stable isotope tracers offer a powerful, though currently underutilized, tool for investigating the specific mechanisms of PMR. While direct studies using this compound for PMR research are not yet prevalent in the literature, the principles of using stable isotope tracers are well-established in metabolic and pharmacokinetic research. openmedscience.commdpi.com By introducing a known amount of a labeled compound, researchers could precisely track its movement and transformation within a post-mortem environment. Such studies could help differentiate between drug degradation and actual migration from tissues into the blood, providing a clearer understanding of the complex processes that occur after death and leading to more accurate interpretations of post-mortem toxicology findings. fiu.edumdpi.com

Advanced Research Perspectives and Future Directions in Stable Isotope Applications

Emerging Mass Spectrometry Technologies for Enhanced Labeled Compound Analysis

The analysis of isotopically labeled compounds is intrinsically linked to the capabilities of mass spectrometry (MS). nih.gov Recent years have seen significant improvements in MS instrumentation, leading to greater sensitivity, lower detection limits, and enhanced precision and accuracy. scispace.com These advancements are crucial for the analysis of stable isotope-labeled compounds like Clonazepam-13C2,15N.

High-Resolution Mass Spectrometry (HRMS): HRMS is a powerful tool for stable isotope labeling studies in metabolomics. mdpi.com It can reliably detect and quantify isotopically enriched metabolites, even at low levels, due to its high mass accuracy and resolution. mdpi.com This is particularly important for distinguishing between the labeled compound and its unlabeled counterpart, which have very close mass-to-charge ratios.

Tandem Mass Spectrometry (MS/MS): This technique provides structural information by fragmenting precursor ions, which can help determine the position of stable isotopes within a molecule. mdpi.com For this compound, MS/MS would be essential to confirm that the isotopic labels are retained in specific fragments, ensuring the integrity of the labeled standard during analysis. acs.org

Imaging Mass Spectrometry (IMS): A promising future direction is the combination of IMS with stable isotope labeling. nih.govthe-innovation.org This could allow for the visualization of the topographical distribution of a labeled compound like this compound within tissues, providing valuable spatial information about its uptake and distribution. nih.govthe-innovation.org

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): While more commonly used for elemental analysis, advancements in ICP-MS, particularly when coupled with techniques like laser ablation (LA-ICP-MS), are expanding its application to biomolecule analysis. biophysics-reports.org The high sensitivity of ICP-MS for detecting specific isotopes could potentially be leveraged for quantifying metal-tagged, isotopically labeled compounds in complex biological samples. biophysics-reports.org

| Technology | Application for Labeled Compound Analysis | Key Advantages |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement to differentiate between labeled and unlabeled compounds. | High sensitivity, high resolution, reliable quantification. mdpi.com |

| Tandem Mass Spectrometry (MS/MS) | Structural elucidation and confirmation of label position. | Provides positional information of isotopes within the molecule. mdpi.comacs.org |

| Imaging Mass Spectrometry (IMS) | Spatial distribution analysis of labeled compounds in tissues. | Provides topographical information, requires small sample size. nih.govthe-innovation.org |

| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Highly sensitive detection of specific isotopes. | High sensitivity, potential for analyzing metal-tagged labeled compounds. biophysics-reports.org |

Integration of Multi-Omics Data with Isotopic Tracing for Systems Biology Approaches

Stable isotope tracing is a powerful technique for dissecting metabolic pathways. nih.govspringernature.com When integrated with other "omics" data (genomics, transcriptomics, proteomics, and metabolomics), it provides a comprehensive, systems-level understanding of biological processes. researchgate.netcmbio.io This integrated approach, often referred to as systems biology, is crucial for understanding the complex mechanisms of drug action and disease. frontiersin.orgdiva-portal.org

The data from stable isotope tracing experiments, such as those that could be performed with this compound, can be integrated with other omics datasets to build a more complete picture of its effects. nih.gov For example, by combining metabolomics data from a tracing study with transcriptomics data, researchers could correlate changes in metabolic fluxes with alterations in gene expression, providing insights into the regulatory networks affected by the drug.

Several computational tools and platforms are being developed to facilitate the integration and visualization of multi-omics data. frontiersin.org These tools help researchers to navigate the complexity of the data and to formulate new hypotheses about the mechanisms of drug action. cmbio.io The ultimate goal is to create predictive models of biological systems that can be used to design more effective and personalized therapies.

Novel Applications of this compound in Pre-Clinical Research and Drug Discovery Support

Stable isotope-labeled compounds are invaluable tools in drug discovery and development. They are used to study a drug's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its pharmacokinetics and pharmacodynamics. chemicalsknowledgehub.com

This compound, as a stable isotope-labeled internal standard (SIL-IS), plays a critical role in quantitative bioanalysis. acanthusresearch.com Its use helps to correct for variability in sample preparation and instrument response, leading to more accurate and reproducible measurements of clonazepam concentrations in biological matrices. acanthusresearch.comresearchgate.net This is essential for preclinical studies that inform dosing and safety assessments.

Beyond its use as an internal standard, this compound could be used in preclinical research to investigate the metabolic fate of clonazepam in greater detail. By tracing the labeled atoms, researchers can identify and quantify metabolites, providing a clearer understanding of the drug's biotransformation pathways. This information is crucial for predicting potential drug-drug interactions and for understanding inter-individual variability in drug response.

Furthermore, isotopically labeled versions of drugs like clonazepam are being explored for their potential in targeted drug delivery and therapy. For instance, a study investigated the use of radioiodinated clonazepam (¹³¹I-CP) loaded into nanocarriers for brain targeting. researchgate.net While this study used a radioactive isotope, it highlights the potential for using isotopically modified drugs in novel therapeutic strategies.

Standardization and Certified Reference Material Development for Isotope-Labeled Analogs

The accuracy and comparability of analytical results rely on the availability of well-characterized reference materials. nih.govsemanticscholar.org For quantitative analyses using isotope dilution mass spectrometry, certified reference materials (CRMs) of both the native analyte and its isotopically labeled analog are essential. forskningsradet.noresearchgate.net

The development of a CRM for this compound would involve a rigorous process of characterization to establish its purity and isotopic enrichment. nih.gov This process typically includes methods like quantitative nuclear magnetic resonance (qNMR) and mass spectrometry to determine the chemical purity and the abundance of the labeled isotopes. nih.gov The availability of a CRM for this compound would provide a "yardstick" for laboratories to ensure the accuracy and reliability of their measurements. nih.gov

The National Institute of Standards and Technology (NIST) and other international metrology institutes are actively involved in developing CRMs for various analytes, including isotope-labeled compounds. nist.gov The development of such standards is crucial for regulatory submissions and for ensuring the quality of data in clinical and preclinical studies. metsol.com

| Step in CRM Development | Description | Analytical Techniques |

| Synthesis and Purification | Production of the high-purity isotope-labeled compound. | Chemical synthesis, chromatography |

| Purity Assessment | Determination of the chemical purity of the material. | qNMR, Mass Spectrometry, Chromatography nih.gov |

| Isotopic Enrichment Determination | Measurement of the abundance of the stable isotopes. | High-Resolution Mass Spectrometry nih.gov |

| Homogeneity and Stability Studies | Ensuring the material is uniform and stable over time. | Statistical analysis of multiple measurements |

| Value Assignment and Uncertainty | Assigning a certified value for purity and isotopic enrichment with an associated uncertainty. | Mass balance, qNMR, Isotope Dilution Mass Spectrometry nih.gov |

Computational Chemistry and In Silico Approaches for Predicting Labeled Compound Behavior

For this compound, computational methods could be used to predict its physicochemical properties and how they might differ from the unlabeled compound. While the chemical behavior is expected to be very similar, subtle isotope effects can sometimes be observed. lgcstandards.com Computational models can help to predict these effects.

Machine learning and artificial intelligence are also being applied to predict molecular properties and bioactivity from chemical structures. nih.govnumberanalytics.com These models can be trained on large datasets of known compounds to predict the properties of new molecules. arxiv.org In the context of labeled compounds, these approaches could be used to predict mass spectral fragmentation patterns, which would be useful for designing analytical methods. arxiv.org

Furthermore, in silico methods can be used to generate and filter new molecular structures with desired properties. mdpi.comresearchgate.net While not directly applicable to the existing this compound, these techniques represent a future direction where computational design could be used to create novel isotopically labeled standards with optimized properties for specific analytical applications.

Q & A

Q. How is Clonazepam-13^{13}13C2_22,15^{15}15N synthesized and characterized in isotopic labeling studies?

Methodological Answer: Synthesis typically involves introducing C and N isotopes at specific positions via precursor-directed labeling. For example, N-labeled nitrite or ammonium salts (e.g., N-KNO) can be used to incorporate N into heterocyclic rings during cyclization reactions . Characterization requires nuclear magnetic resonance (NMR) spectroscopy, where C–N coupling constants (e.g., ) confirm isotopic placement. Spin-echo experiments with amplitude-modulated 1D H NMR (delays up to 1 s) measure H–N couplings () with ±0.02 Hz precision . Mass spectrometry (MS) further validates isotopic purity by analyzing mass-to-charge () ratios for C and N incorporation .

Q. What analytical techniques are most effective for verifying isotopic purity of Clonazepam-13^{13}13C2_22,15^{15}15N?

Methodological Answer: Isotopic purity is validated using:

- Liquid Chromatography-Isotope Ratio Mass Spectrometry (LC-IRMS): Separates Clonazepam derivatives via porous graphitic carbon (PGC) columns to avoid matrix effects, followed by δN measurements with <1.4‰ precision .

- 2D Heteronuclear Multiple Bond Correlation (HMBC) NMR: Detects long-range C–N and H–N couplings, with cross-peak intensity correlating to coupling strength (weak: <0.5 Hz; strong: >2 Hz) .

- High-Resolution Mass Spectrometry (HRMS): Quantifies isotopic enrichment by comparing observed values to theoretical calculations for C_2$$^{15}N-labeled species .

Advanced Research Questions

Q. How can researchers design tracer experiments using Clonazepam-13^{13}13C2_22,15^{15}15N to study metabolic pathways?

Methodological Answer:

- Sampling Optimization: Use stratified sampling to collect biological matrices (e.g., plasma, urine) at critical timepoints. recommends balancing manpower and budget by prioritizing high-impact intervals (e.g., peak metabolite concentration) .

- Tracer Recovery Calculations: Calculate N recovery as the sum of absorbed N in tissues and residual N in soil/sediment. Losses are derived from total applied N minus recovered amounts .

- Statistical Frameworks: Apply ANOVA or Duncan’s multiple range tests (via SPSS) to compare tracer distribution across experimental groups .

Q. How do 13^{13}13C–15^{15}15N coupling constants in NMR spectroscopy aid in structural elucidation of Clonazepam-13^{13}13C2_22,15^{15}15N derivatives?

Methodological Answer:

- Direct Couplings (): Confirm bond connectivity between C and N atoms. For example, values in pyrimidine derivatives (e.g., 106–109 Hz) validate nitrogen placement in aromatic rings .

- Long-Range Couplings (, ): Resolve tautomeric equilibria (e.g., azide-tetrazole systems) by tracking N chemical shifts and coupling patterns under varying pH conditions .

- Dynamic NMR Experiments: Monitor Dimroth rearrangements in labeled compounds by observing H–N splitting changes in H NMR spectra .

Q. What strategies resolve discrepancies in δ15^{15}15N measurements when using LC-IRMS for Clonazepam-13^{13}13C2_22,15^{15}15N analysis?

Methodological Answer:

- System Calibration: Address copper reactor degradation (a common issue in LC-IRMS) by pre-reducing reactors with H/He mixtures before sample runs .

- Matrix Separation: Use PGC columns to isolate Clonazepam metabolites from interfering anions (e.g., NO, NO), reducing baseline noise .

- Data Normalization: Reference δN values to internal standards (e.g., N-enriched NHCl) to correct for daily instrumental drift .

Q. How to optimize 15^{15}15N tracer recovery calculations in pharmacokinetic studies involving Clonazepam-13^{13}13C2_22,15^{15}15N?

Methodological Answer:

- Compartmental Modeling: Partition N into absorption, distribution, and elimination phases using nonlinear regression tools (e.g., Phoenix WinNonlin).

- Error Mitigation: Account for isotopic dilution by measuring natural N abundance in control samples and subtracting background signals .

- Quality Control: Replicate analyses (n ≥ 3) of spiked samples to ensure precision in tracer recovery rates (±1–2%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.